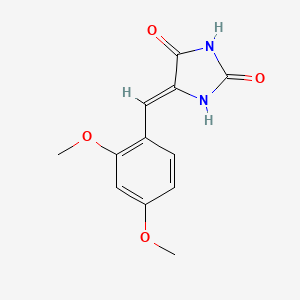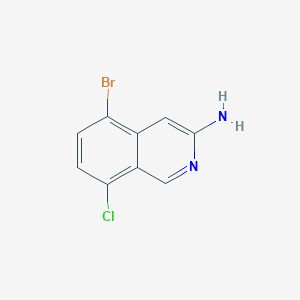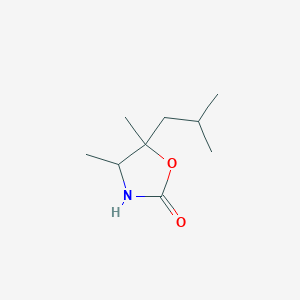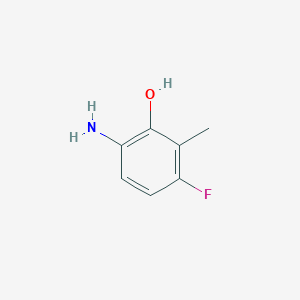
L-Tryptophan dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tryptophan dihydrate is a naturally occurring amino acid that is essential for human and animal nutrition. It is a derivative of L-Tryptophan, an aromatic amino acid that plays a crucial role in protein synthesis and serves as a precursor for several important biomolecules, including serotonin, melatonin, and niacin . This compound is widely used in the food, pharmaceutical, and animal feed industries due to its various health benefits and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Tryptophan dihydrate can be synthesized through several methods, including chemical synthesis, enzyme conversion, and microbial fermentation. Among these, microbial fermentation is the most commonly used method due to its cost-effectiveness and environmental friendliness . The fermentation process typically involves the use of engineered strains of Escherichia coli or Corynebacterium glutamicum, which are capable of converting inexpensive and renewable carbohydrates such as glucose or sucrose into L-Tryptophan .
Industrial Production Methods: In industrial settings, the production of this compound is optimized through metabolic engineering and fermentation process strategies. These strategies include the inactivation of competing pathways, overexpression of rate-limiting enzymes, and optimization of fermentation conditions such as dissolved oxygen levels and glucose feeding rates . The use of advanced biotechnological techniques has significantly improved the yield and purity of this compound in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: L-Tryptophan dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis of its derivatives and for its metabolic functions in biological systems .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the chemical reactions of this compound include serotonin, melatonin, and niacin. These products are crucial for various physiological functions, including mood regulation, sleep, and energy metabolism .
Aplicaciones Científicas De Investigación
L-Tryptophan dihydrate has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various bioactive compounds . In biology, it is studied for its role in protein synthesis and metabolic pathways . In medicine, this compound is used as a dietary supplement to promote good sleep quality and mood regulation . It is also used in the treatment of conditions such as depression and anxiety . In the industry, this compound is used as an additive in animal feed to improve growth and health .
Mecanismo De Acción
L-Tryptophan dihydrate exerts its effects through several molecular targets and pathways. It is a biochemical precursor for serotonin, melatonin, and niacin . The conversion of this compound to serotonin involves the enzyme tryptophan hydroxylase, which converts it to 5-hydroxytryptophan (5-HTP). 5-HTP is then decarboxylated to serotonin by aromatic-L-amino acid decarboxylase . Serotonin is further metabolized to melatonin in the pineal gland . Additionally, this compound is involved in the kynurenine pathway, leading to the synthesis of niacin .
Comparación Con Compuestos Similares
L-Tryptophan dihydrate is unique among amino acids due to its aromatic structure and its role as a precursor for several important biomolecules. Similar compounds include other aromatic amino acids such as phenylalanine and tyrosine . While phenylalanine and tyrosine also serve as precursors for neurotransmitters (e.g., dopamine and norepinephrine), this compound is specifically involved in the synthesis of serotonin and melatonin, highlighting its unique role in mood regulation and sleep .
Propiedades
Fórmula molecular |
C11H16N2O4 |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;dihydrate |
InChI |
InChI=1S/C11H12N2O2.2H2O/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;;/h1-4,6,9,13H,5,12H2,(H,14,15);2*1H2/t9-;;/m0../s1 |
Clave InChI |
JYODKWBILYWWLO-WWPIYYJJSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N.O.O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12859078.png)
![5-[4-(Methylsulfonyl)phenyl]-2-furaldehyde](/img/structure/B12859084.png)


![4'-Acetyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12859100.png)

![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12859115.png)

